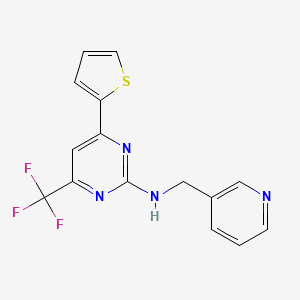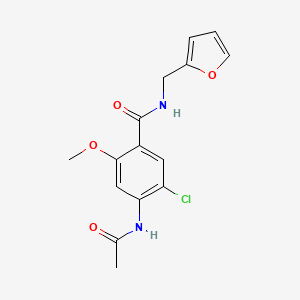
4-(acetylamino)-5-chloro-N-(2-furylmethyl)-2-methoxybenzamide
Overview
Description
4-(acetylamino)-5-chloro-N-(2-furylmethyl)-2-methoxybenzamide is a chemical compound that has gained significant interest in scientific research. It is commonly referred to as ACY-1215 and belongs to the class of drugs known as histone deacetylase inhibitors (HDAC inhibitors).
Mechanism of Action
The mechanism of action of ACY-1215 involves the inhibition of HDAC6, which is an enzyme that plays a role in the regulation of gene expression and protein degradation. By inhibiting HDAC6, ACY-1215 increases the acetylation of proteins, which leads to changes in gene expression and cellular function. This mechanism has been shown to be effective in reducing tumor growth and improving cognitive function in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ACY-1215 have been studied extensively. It has been found to increase the acetylation of proteins, which leads to changes in gene expression and cellular function. In addition, it has been shown to reduce the accumulation of toxic proteins in the brain, which could be useful in treating neurodegenerative disorders. ACY-1215 has also been found to have anti-inflammatory properties, which could be useful in treating inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using ACY-1215 in lab experiments is its specificity for HDAC6, which allows for targeted inhibition of this enzyme. In addition, it has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation of using ACY-1215 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions that could be explored in relation to ACY-1215. One area of research could focus on developing more effective synthesis methods to increase the yield and purity of the compound. Another area of research could focus on developing new formulations of ACY-1215 that improve its solubility in water. In addition, further studies could be conducted to investigate the potential of ACY-1215 in treating other diseases, such as autoimmune disorders and viral infections. Finally, the development of new HDAC inhibitors that are more potent and selective than ACY-1215 could also be explored.
Conclusion:
In conclusion, ACY-1215 is a promising compound that has shown potential in treating various diseases. Its mechanism of action involves the inhibition of HDAC6, which leads to changes in gene expression and cellular function. ACY-1215 has been found to have anti-tumor activity, reduce the accumulation of toxic proteins in the brain, and have anti-inflammatory properties. While there are some limitations to using ACY-1215 in lab experiments, there are several future directions that could be explored to further develop this compound.
Scientific Research Applications
ACY-1215 has been extensively studied for its potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. It has been found to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has shown promising results in treating neurodegenerative disorders such as Huntington's disease and Parkinson's disease by reducing the accumulation of toxic proteins in the brain. ACY-1215 has also been studied for its anti-inflammatory properties, which could be useful in treating inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-acetamido-5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-9(19)18-13-7-14(21-2)11(6-12(13)16)15(20)17-8-10-4-3-5-22-10/h3-7H,8H2,1-2H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLNSNUACMKWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NCC2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(1-allyl-1H-benzimidazol-2-yl)ethyl]formamide](/img/structure/B4389391.png)
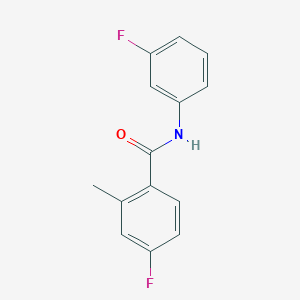
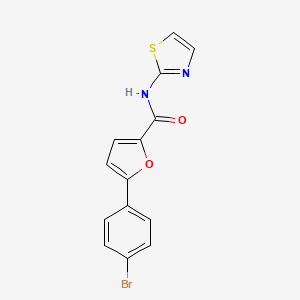

![1-[(4-fluorobenzyl)oxy]-2,5-pyrrolidinedione](/img/structure/B4389413.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4389418.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4389443.png)
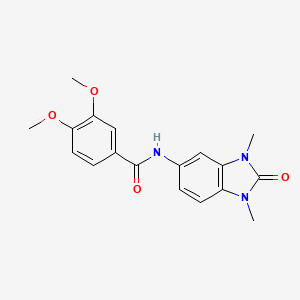

![({1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B4389466.png)
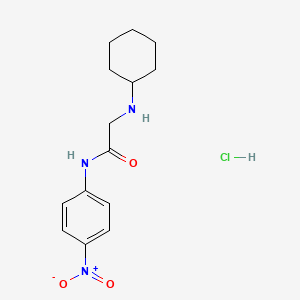
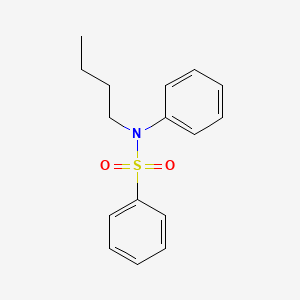
![2,2-dimethyl-N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B4389484.png)
